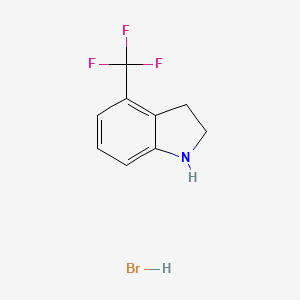

4-(Trifluoromethyl)indoline hydrobromide

説明

Significance of the Indoline (B122111) Ring System in Advanced Organic Chemistry

The indoline ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring where the 2-3 bond is saturated, is a ubiquitous and privileged scaffold in chemistry. acs.orgwikipedia.org This structural motif is a core component of numerous natural products, particularly alkaloids, and a vast array of synthetic molecules with significant biological activities. acs.orgresearchgate.net

In the realm of medicinal chemistry, indoline derivatives exhibit a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antitubercular activities. acs.orgnih.gov The rigid, three-dimensional structure of the indoline nucleus allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets like enzymes and receptors. nih.gov The amino acid tryptophan, a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin, contains the related indole (B1671886) moiety, highlighting the fundamental role of this heterocyclic system in biological processes. fiveable.me The development of efficient synthetic methodologies to construct and functionalize the indoline core remains a major focus for organic chemists, driven by the continuous search for novel therapeutic agents. acs.orgnih.gov

Table of Selected Bioactive Molecules Containing the Indoline Scaffold

| Compound Name | Biological Activity/Application |

|---|---|

| Indomethacin (derivative) | Non-steroidal anti-inflammatory drug (NSAID) nih.gov |

| Mitomycin C (contains a related aziridino[2',3':3,4]pyrrolo[1,2-a]indole core) | Anticancer agent |

| Yohimbine (related structure) | Used in the treatment of sexual dysfunction and type-2 diabetes nih.gov |

| Gliotoxin (related structure) | Immunosuppressive and antimicrobial activity nih.gov |

Influence of the Trifluoromethyl Moiety on Molecular Design and Reactivity

The introduction of a trifluoromethyl (-CF₃) group into an organic molecule is a well-established and powerful strategy in modern drug design. mdpi.combohrium.com This small functional group can profoundly alter the physicochemical properties of a parent molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles. mdpi.comnih.gov

The key effects of the trifluoromethyl group include:

Increased Lipophilicity : The -CF₃ group significantly enhances a molecule's lipophilicity (fat solubility), which can improve its ability to cross biological membranes and reach its target. mdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic oxidation. mdpi.com This can increase the half-life of a drug in the body, reducing the required dosage. bohrium.com

Altered Electronic Properties : The -CF₃ group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. wikipedia.org This can influence the acidity or basicity of nearby functional groups and modulate binding interactions with biological targets.

Bioisosterism : The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group. wikipedia.org This substitution can maintain or improve biological activity while favorably modifying other properties like metabolic stability. wikipedia.org

These unique characteristics make trifluoromethylated compounds, including those built from 4-(trifluoromethyl)indoline (B1316179), highly sought after in the pharmaceutical and agrochemical industries. bohrium.comresearchgate.net The strategic placement of a -CF₃ group is a key tool for medicinal chemists to fine-tune the properties of lead compounds during the drug discovery process. mdpi.commdpi.com

Impact of the Trifluoromethyl Group on Molecular Properties

| Property | Change upon adding -CF₃ Group | Rationale |

|---|---|---|

| Lipophilicity | Increases | Fluorine atoms are hydrophobic. mdpi.com |

| Metabolic Stability | Increases | The C-F bond is very strong and resistant to enzymatic cleavage. mdpi.com |

| Acidity of N-H bond | Increases | The -CF₃ group is strongly electron-withdrawing, increasing the polarity of the N-H bond. wikipedia.org |

| Binding Affinity | Can be enhanced | Altered electronics and lipophilicity can lead to stronger interactions with protein targets. mdpi.com |

Role of Hydrobromide Salts in Organic Synthesis and Pharmaceutical Precursors

In organic chemistry, basic compounds like amines are frequently converted into their acid salts for practical reasons. A hydrobromide is an acid salt formed from the reaction of an organic base, such as the nitrogen atom in the indoline ring, with hydrobromic acid (HBr). wikipedia.org This conversion to a salt form offers several advantages for both synthesis and storage.

Formulating a compound as a hydrobromide salt typically:

Improves Stability : Salts are often more crystalline and less prone to degradation from air or light than the corresponding free base.

Enhances Handling : The crystalline nature of salts makes them easier to handle, weigh, and purify compared to oils or low-melting solids, which are common for free bases.

Modifies Solubility : While the free base might be soluble in nonpolar organic solvents, the hydrobromide salt is generally soluble in more polar solvents, including water. This allows for flexibility in choosing reaction conditions and purification methods, such as aqueous extractions.

Hydrobromic acid and bromide salts are fundamental reagents in organic synthesis, used in a variety of transformations including the preparation of alkyl bromides from alcohols. orgsyn.orgnih.gov For a precursor like 4-(trifluoromethyl)indoline, providing it as a stable, easy-to-handle hydrobromide salt facilitates its use as a building block in subsequent synthetic steps, where the free base can be readily generated when needed.

Research Imperatives and Strategic Focus for 4-(Trifluoromethyl)indoline Hydrobromide

The strategic value of this compound lies in the powerful combination of its constituent parts. The indoline scaffold provides a biologically relevant framework, while the trifluoromethyl group offers a proven method for enhancing drug-like properties. acs.orgbohrium.com As a hydrobromide salt, the compound is presented in a stable and convenient form for synthetic chemists.

Current and future research involving this compound is primarily focused on its use as an intermediate in the synthesis of novel, high-value molecules. The key research imperatives include:

Discovery of Novel Bioactive Compounds : Utilizing this compound as a starting material to construct more complex molecules for screening as potential new drugs (e.g., anticancer, antiviral, or central nervous system agents) or agrochemicals. nih.gov

Development of Synthetic Methodologies : Exploring new chemical reactions to functionalize the indoline ring or the trifluoromethyl group, thereby expanding the chemical diversity accessible from this building block. nih.govorganic-chemistry.org

Structure-Activity Relationship (SAR) Studies : Systematically preparing a library of derivatives from this precursor to understand how structural modifications impact biological activity, a crucial step in optimizing lead compounds in medicinal chemistry.

The combination of a privileged heterocyclic core with a key functional group for property modulation ensures that this compound will remain a compound of significant interest in the ongoing quest for new and effective chemical entities.

Structure

3D Structure of Parent

特性

分子式 |

C9H9BrF3N |

|---|---|

分子量 |

268.07 g/mol |

IUPAC名 |

4-(trifluoromethyl)-2,3-dihydro-1H-indole;hydrobromide |

InChI |

InChI=1S/C9H8F3N.BrH/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8;/h1-3,13H,4-5H2;1H |

InChIキー |

AADWMTOZEJPUFC-UHFFFAOYSA-N |

正規SMILES |

C1CNC2=CC=CC(=C21)C(F)(F)F.Br |

製品の起源 |

United States |

Chemical Reactivity and Mechanistic Aspects of 4 Trifluoromethyl Indoline Hydrobromide

Nucleophilic Reactivity of the Protonated Amine Functionality

The amine functionality in 4-(Trifluoromethyl)indoline (B1316179) hydrobromide exists in its protonated form, a state that profoundly influences its chemical reactivity. Protonation of the nitrogen atom's lone pair of electrons to form the ammonium (B1175870) salt effectively quenches its nucleophilic character. In this state, the amine is no longer available to participate in reactions as a nucleophile, such as in alkylation or acylation reactions, under neutral or acidic conditions.

For the amine to exhibit nucleophilicity, deprotonation is a prerequisite. This is typically achieved by the addition of a base to neutralize the hydrobromide salt and liberate the free amine. The nucleophilicity of the resulting free 4-(Trifluoromethyl)indoline is, however, significantly attenuated by the presence of the trifluoromethyl group at the 4-position of the benzene (B151609) ring. The trifluoromethyl group is a potent electron-withdrawing group, which reduces the electron density on the aromatic ring and, through inductive effects, on the nitrogen atom of the indoline (B122111) core. This diminished electron density on the nitrogen makes it a weaker nucleophile compared to unsubstituted indoline. The reduction in nucleophilicity due to electron-withdrawing groups is a well-established principle in organic chemistry. For instance, the nucleophilicity of 2,2,2-trifluoroethylamine (B1214592) is reduced by a factor of about 100,000 compared to ethylamine. masterorganicchemistry.com

Role of the Hydrobromide Counterion in Reaction Media and Catalysis

The hydrobromide counterion in 4-(Trifluoromethyl)indoline hydrobromide is not merely a spectator ion; it can actively participate in and influence the course of chemical reactions. In solution, the hydrobromide salt can dissociate to provide a source of both protons (H⁺) and bromide ions (Br⁻), each capable of playing distinct roles in reaction media and catalysis.

Hydrogen bromide (HBr) itself is a strong acid and can act as a catalyst in various organic transformations, such as in the production of alkyl bromides. wikipedia.org In the context of reactions involving 4-(Trifluoromethyl)indoline, the acidic nature of the medium created by the hydrobromide salt can be crucial. For instance, in reactions where the indoline is intended to act as a nucleophile, the presence of the hydrobromide necessitates the use of a base to liberate the free amine.

The bromide ion, on the other hand, can function as a nucleophile or participate in catalytic cycles. For example, bromide ions have been shown to play a role in photoredox catalysis, where they can be oxidized to bromine radicals that facilitate hydrogen atom transfer (HAT) reactions. rsc.org In a study on the synthesis of light-olefin catalysts, the addition of bromine was found to aid in the reduction of the iron phase and boost catalyst carburization. nih.gov While specific examples involving this compound are not extensively documented, the known reactivity of the hydrobromide counterion suggests its potential to influence reaction pathways through acidic catalysis, nucleophilic participation, or involvement in redox processes.

Electrophilic and Nucleophilic Transformations on the Indoline Core

The indoline core of 4-(Trifluoromethyl)indoline is susceptible to both electrophilic and nucleophilic transformations, with the trifluoromethyl group exerting a significant directing and activating or deactivating influence.

Electrophilic Transformations: Electrophilic aromatic substitution is a characteristic reaction of the benzene ring of the indoline system. In general, the pyrrole (B145914) ring of indoles is more electron-rich than the carbocyclic ring, leading to preferential electrophilic attack at the C3 position. quimicaorganica.org However, in the case of indoline, the aromatic character of the five-membered ring is absent. The trifluoromethyl group at the C4 position is strongly deactivating and meta-directing for electrophilic aromatic substitution on the benzene ring. Therefore, electrophilic attack would be expected to occur at the C5 or C7 positions, which are meta to the trifluoromethyl group. Examples of such transformations include nitration, halogenation, and Friedel-Crafts reactions.

Nucleophilic Transformations: The indoline core can also undergo nucleophilic transformations, particularly through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at various positions of the indoline ring. For instance, palladium-catalyzed reactions have been developed for the regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides to provide access to a variety of trifluoromethyl-containing indolines. nih.govresearchgate.net This highlights the utility of transition metal catalysis in overcoming the inherent reactivity patterns of the indoline core.

Table 1: Examples of Transformations on the Indoline Core

| Transformation Type | Reagents and Conditions | Position of Functionalization | Product Type |

|---|---|---|---|

| Electrophilic Nitration | HNO₃/H₂SO₄ | C5 or C7 | Nitro-4-(trifluoromethyl)indoline |

| Electrophilic Halogenation | Br₂/FeBr₃ | C5 or C7 | Bromo-4-(trifluoromethyl)indoline |

| Pd-catalyzed C-H Arylation | Aryl halide, Pd catalyst, base | Various | Aryl-4-(trifluoromethyl)indoline |

| Pd-catalyzed N-Arylation | Aryl halide, Pd catalyst, base | N1 | N-Aryl-4-(trifluoromethyl)indoline |

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be robust and stable. However, under specific conditions, it can undergo transformations, primarily through the activation and functionalization of its strong carbon-fluorine (C-F) bonds. These transformations are of significant interest as they allow for the conversion of the trifluoromethyl group into other valuable functional motifs.

Defluorinative Functionalization: A key transformation of the trifluoromethyl group is defluorinative functionalization. This process involves the cleavage of one or more C-F bonds and the subsequent formation of new bonds. For example, a method for the defluorinative functionalization of the trifluoromethyl group via a difluoromethyl anion has been developed. chemrxiv.org This approach enables a variety of functional group transformations.

Hydrodefluorination: Another important transformation is hydrodefluorination, where a C-F bond is replaced by a C-H bond. Organophotoredox catalysis has been successfully employed for the hydrodefluorination of trifluoromethylarenes. nih.govacs.org This method is particularly useful for the late-stage modification of complex molecules.

Table 2: Transformations of the Trifluoromethyl Group

| Transformation | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Defluorinative Silylation | KNp, Trimethylsilyl chloride | -CF₂Si(CH₃)₃ |

| Defluorinative Alkylation | KNp, Alkyl halide | -CF₂R |

| Hydrodefluorination | Organophotocatalyst, H-donor, light | -CF₂H |

Ring System Reactivity and Functional Group Interconversions

The indoline ring system itself can undergo various reactions that modify its structure, and the functional groups attached to it can be interconverted to access a wider range of derivatives.

N-Alkylation and N-Acylation: The nitrogen atom of the indoline, after deprotonation of the hydrobromide salt, can readily undergo N-alkylation and N-acylation. Iron-catalyzed N-alkylation of indolines with alcohols has been reported as an efficient method. nih.gov Similarly, N-acylation can be achieved using various acylating agents to introduce an acyl group onto the nitrogen atom. researchgate.net

Dehydrogenation to Indole (B1671886): One of the most significant reactions of the indoline ring system is its dehydrogenation (aromatization) to form the corresponding indole. This transformation is important as indoles are prevalent scaffolds in biologically active molecules.

Ring Expansion and Contraction: While less common for the indoline system itself, ring expansion and contraction reactions are known for related heterocyclic compounds and represent potential, albeit challenging, transformations. For instance, the ring expansion of cyclodienes with a chlorotrifluoromethyl carbene source has been used to synthesize trifluoromethylated six-membered aromatic compounds. doi.org Ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines to 2-substituted 2-(trifluoromethyl)pyrrolidines has also been achieved. nih.gov

Table 3: Ring System and Functional Group Interconversions

| Reaction Type | Reagents and Conditions | Resulting Structure/Functional Group |

|---|---|---|

| N-Alkylation | Alcohol, Iron catalyst | N-Alkyl-4-(trifluoromethyl)indoline |

| N-Acylation | Acyl chloride, base | N-Acyl-4-(trifluoromethyl)indoline |

| Dehydrogenation | Oxidizing agent (e.g., MnO₂, DDQ) | 4-(Trifluoromethyl)indole |

Derivatization Strategies and Applications As Synthetic Intermediates

Strategic Derivatization of 4-(Trifluoromethyl)indoline (B1316179) Hydrobromide for Advanced Molecular Architectures

The 4-(trifluoromethyl)indoline core serves as a foundational structure that can be strategically modified to generate a diverse array of advanced molecular architectures. bohrium.com Derivatization strategies typically target the indole (B1671886) nitrogen and the aromatic ring, allowing for the systematic construction of complex molecules. Methodologies for the trifluoromethylation of indoles and the synthesis of their derivatives have seen significant advancements, employing techniques that range from direct C-H activation to the cyclization of precursors already containing the CF3 group. researchgate.netbohrium.com

Key derivatization approaches include:

N-Functionalization: The secondary amine of the indoline (B122111) ring is a prime site for derivatization. Reactions such as N-alkylation, N-arylation, and N-acylation introduce various substituents, altering the steric and electronic properties of the molecule. These modifications are crucial for tuning the biological activity and physical properties of the resulting compounds.

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic portion of the indoline ring is a powerful tool for creating complex derivatives. Palladium-catalyzed reactions, for instance, have been developed for the regioselective trifluoromethylation at the C7 position of the indoline scaffold, showcasing the ability to introduce further fluorine-containing groups with high precision. acs.org

Cycloaddition Reactions: The indoline structure can participate in cycloaddition reactions to build fused ring systems. For example, a transition-metal-free catalytic [4+1] cycloaddition of benzoxazinones with sulfur ylides has been developed to produce 3-trifluoromethyl indolines stereoselectively. researchgate.net This method highlights how the indoline core can be expanded into more complex polycyclic systems.

These strategies enable chemists to use 4-(trifluoromethyl)indoline hydrobromide as a versatile building block, systematically elaborating its structure to access novel and functionally complex molecules. bohrium.comresearchgate.net

Table 1: Selected Derivatization Strategies for Indoline Scaffolds

| Strategy | Position | Reagents/Catalysts | Product Type |

|---|---|---|---|

| C-H Alkylation | C5 | Aryl aldehydes, HFIP | Symmetrical triarylmethanes |

| C-H Trifluoromethylation | C7 | Umemoto's reagent, Pd(II)/Cu(II) | C7-Trifluoromethylated indolines |

| [4+1] Cycloaddition | C2, C3 | Benzoxazinones, Sulfur Ylides | 3-Trifluoromethyl indolines |

| N-Functionalization | N1 | Alkyl/Aryl halides, Acyl chlorides | N-substituted indolines |

Utility in the Synthesis of Biologically Relevant Indoline and Indole Derivatives

The combination of the "privileged" indoline scaffold and the beneficial properties of the trifluoromethyl group makes 4-(trifluoromethyl)indoline an attractive starting point for synthesizing new bioactive molecules.

4-(Trifluoromethyl)indoline is a valuable precursor for constructing complex, multi-ring heterocyclic systems, which are common motifs in natural products and pharmaceuticals. polimi.it Synthetic strategies often involve annulation or cycloaddition reactions where the indoline ring serves as the foundation for building additional fused rings.

For example, indoles can undergo Zn(II)-catalyzed divergent [4+2] and [3+2] cycloadditions with 1,2-diaza-1,3-dienes to yield functionalized polycyclic indolines. polimi.itacs.org Such reactions convert the planar aromatic indole into structurally complex, stereochemically rich fused systems like tetrahydro-1H-pyridazino[3,4-b]indoles. acs.org Furthermore, the synthesis of indolo[2,3-b]quinolines and other complex fused systems often utilizes indole derivatives as key starting materials. nih.gov The trifluoromethyl group at the 4-position can modulate the electronic properties of the indole system, influencing the reactivity and outcome of these cyclization reactions, while also imparting desirable pharmacological properties to the final fused-ring product.

The synthesis of fluorinated heterocycles is a major focus in medicinal chemistry, and 4-(trifluoromethyl)indoline serves as a critical building block in this endeavor. rsc.org The CF3 group is incorporated into the final structure from the beginning, avoiding potentially harsh fluorination steps late in a synthetic sequence.

Various methods have been developed to construct trifluoromethyl-containing heterocycles using such building blocks. rsc.org Domino reactions, such as the trifluoromethylation/cyclization of 2-alkynylanilines, provide direct access to 2-(trifluoromethyl)indoles. organic-chemistry.org Continuous-flow synthesis methods have also been established for the rapid and scalable production of trifluoromethylated N-fused heterocycles. acs.org The presence of the CF3 group on the indoline starting material is crucial for these syntheses, guiding the formation of new heterocyclic rings and ultimately becoming an integral part of the final product's architecture. The applications are extensive, with trifluoromethyl-substituted heterocycles like trifluoromethylpyridines being key components in numerous commercial agrochemicals. nih.govsemanticscholar.org

The trifluoromethyl-indoline scaffold is a cornerstone in the design and synthesis of modern pharmaceutical agents. nih.gov The incorporation of a CF3 group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.

Research has demonstrated the utility of this scaffold in developing potential therapeutics for a range of diseases:

Anti-Cancer Agents: The indoline and indole cores are prevalent in molecules designed to combat cancer. For instance, 7-(Trifluoromethyl)indoline-2,3-dione has been identified as an inhibitor of COX-1, COX-2, and β-catenin, which are targets in lung cancer research. nbinno.com Similarly, novel 4-trifluoromethyl-2-anilinoquinoline derivatives have been synthesized and evaluated as potential anti-cancer agents targeting the SGK1 kinase. nih.gov The 3-(4-hydroxyphenyl)indoline-2-one scaffold is another key structure that has been optimized for potent and selective anticancer activity. nih.gov

Other Therapeutic Areas: Beyond cancer, derivatives of trifluoromethyl-indoline are being explored for other conditions. The inhibition of β-catenin by 7-(Trifluoromethyl)indoline-2,3-dione suggests potential applications in Alzheimer's disease research, while its effect on COX enzymes makes it relevant for diabetes studies. nbinno.com

The strategic placement of the trifluoromethyl group on the indoline ring provides a powerful lever for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates.

Table 2: Pharmaceutical Scaffolds Derived from Trifluoromethyl-Indoline/Indole

| Scaffold Derivative | Therapeutic Area | Biological Target(s) |

|---|---|---|

| 7-(Trifluoromethyl)indoline-2,3-dione | Cancer, Alzheimer's, Diabetes | COX-1, COX-2, β-catenin |

| 4-Trifluoromethyl-2-anilinoquinoline | Cancer | SGK1 Kinase |

| 3-(4-Hydroxyphenyl)indoline-2-one | Cancer | Estrogen Receptor, other |

Application in Material Science and Agrochemical Research

The utility of this compound and its derivatives extends beyond pharmaceuticals into the realms of material science and agrochemical research.

In material science , the strong electron-withdrawing nature of the trifluoromethyl group makes it a valuable substituent for tuning the electronic and optical properties of organic materials. Indole derivatives are being investigated for use in applications such as organic light-emitting diodes (OLEDs). By incorporating the 4-(trifluoromethyl)indoline moiety into larger conjugated systems, researchers can modulate properties like emission wavelengths and charge-transport characteristics to create novel materials with tailored functionalities for electronic devices.

In agrochemical research , fluorine-containing compounds play a vital role, with over half of the pesticides introduced in recent decades being fluorinated. nih.gov The trifluoromethyl group is particularly prevalent. researchgate.net Trifluoromethyl-substituted heterocycles, such as trifluoromethylpyridines, are core components of many herbicides and insecticides. semanticscholar.org The synthesis of these agrochemicals often relies on building blocks containing a CF3-substituted aromatic ring. 4-(Trifluoromethyl)indoline serves as an analogous and valuable synthon for creating novel agrochemicals, where the CF3 group enhances efficacy, metabolic stability, and transport within the target pest or plant. nih.govsemanticscholar.org

Development of Novel Reagents and Synthons from Indoline Derivatives

Derivatives of 4-(trifluoromethyl)indoline are not merely precursors to final products but can also be transformed into novel reagents and synthons for broader synthetic applications. The functionalized indoline core can be viewed as a platform from which new chemical tools are developed.

For example, the elaboration of related structures into N-(trifluoromethyl)hydrazines creates new synthons that can participate in reactions like the Fischer indole synthesis, enabling the creation of N-CF3 indoles that are otherwise difficult to access. thieme-connect.comnih.gov These hydrazine (B178648) derivatives are remarkably robust and can be further functionalized through cross-coupling and C-H activation reactions. nih.gov

Computational and Theoretical Studies on 4 Trifluoromethyl Indoline Hydrobromide Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4-(Trifluoromethyl)indoline (B1316179). ijcce.ac.ir These methods allow for the optimization of the molecule's geometry and the calculation of various electronic properties that dictate its reactivity. nih.govmdpi.com

A comprehensive analysis involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions. Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. ijcce.ac.irresearchgate.net

Table 1: Calculated Electronic Properties of a Trifluoromethyl-Substituted Indole (B1671886) Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons; higher energy suggests stronger electron-donating character. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons; lower energy suggests stronger electron-accepting character. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net |

| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: The values in this table are representative for a trifluoromethyl-substituted indole system and are used to illustrate the concepts. Actual values for 4-(Trifluoromethyl)indoline hydrobromide would require specific calculations.

Computational models are adept at predicting where a chemical reaction is most likely to occur on a molecule. For 4-(Trifluoromethyl)indoline, reactivity descriptors derived from DFT, such as Fukui functions, can quantify the susceptibility of each atomic site to nucleophilic, electrophilic, or radical attack. researchgate.net This analysis is crucial for predicting the regioselectivity of reactions. nih.gov

For instance, in electrophilic aromatic substitution reactions, the model can predict whether substitution is more likely to occur at the C5, C6, or C7 position of the indoline (B122111) ring. These predictions are based on the calculated electron density and the stability of the potential reaction intermediates (sigma complexes). Computational studies on related indolynes (indole-based arynes) have shown that distortion energies within the molecule control the regioselectivity of nucleophilic additions, a principle that can be applied to predict outcomes with high accuracy. nih.govscispace.com

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, and its influence on the electronic structure of the indoline ring is profound. mdpi.comnih.gov This effect is primarily inductive, pulling electron density away from the aromatic system through the sigma bonds. nih.govnumberanalytics.com

Quantum chemical calculations can quantify this effect by analyzing the charge distribution across the molecule. The presence of the -CF3 group at the C4 position deactivates the benzene (B151609) portion of the indoline ring toward electrophilic attack by reducing its electron density. mdpi.com This deactivation can alter the typical reactivity patterns of the indoline scaffold, potentially directing reactions to the pyrroline (B1223166) ring or influencing the acidity of the N-H proton. Computational studies confirm that the -CF3 group enhances the electrophilic character at adjacent sites and can lead to greater delocalization of positive charge in cationic intermediates. nih.gov

Mechanistic Probes through Computational Modeling

Beyond static properties, computational modeling allows for the dynamic exploration of reaction pathways. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the activation energies that govern the reaction rate.

Many syntheses involving indoline derivatives employ transition metal catalysis. mdpi.com Computational chemistry is instrumental in elucidating the mechanisms of these complex catalytic cycles. Researchers can model the interaction of the 4-(Trifluoromethyl)indoline substrate with the catalyst, identify key intermediates, and, most importantly, locate and characterize the transition state for each step of the reaction.

The transition state is the highest energy point along the reaction coordinate and its structure reveals the precise geometry of the atoms as bonds are broken and formed. Calculating the energy of this transition state allows for the determination of the activation barrier, which is directly related to the reaction kinetics. For example, in a palladium-catalyzed cyclization to form an indole derivative, DFT calculations can model the entire catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps, providing a detailed mechanistic picture that is often inaccessible through experimental means alone. mdpi.com Studies on related systems have successfully used these methods to understand reaction mechanisms and predict outcomes. researchgate.netnitech.ac.jp

Table 2: Conceptual Energy Profile for a Catalyzed Reaction Step

| Species | Relative Gibbs Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants + Catalyst | 0.0 | Starting point of the reaction. |

| Intermediate Complex | -5.2 | A stable species formed along the reaction pathway. |

| Transition State (TS) | +18.5 | The energy barrier that must be overcome for the reaction to proceed. |

| Products + Catalyst | -15.0 | The final, more stable products of the reaction step. |

When a reaction can produce multiple stereoisomers, computational modeling can be used to predict and explain the observed stereoselectivity. nih.gov In asymmetric synthesis, chiral catalysts are used to favor the formation of one enantiomer or diastereomer over others.

Theoretical models can explain this preference by calculating the energies of the different diastereomeric transition states that lead to the various stereoisomeric products. nih.gov The transition state with the lower activation energy will correspond to the major product observed experimentally. By analyzing the 3D structure of these transition states, researchers can identify the specific non-covalent interactions (such as steric hindrance or hydrogen bonding) between the substrate and the chiral catalyst that are responsible for the stereochemical control. This understanding is crucial for the rational design of new and more effective catalysts for producing enantiomerically pure compounds. nih.gov

Solvent Effects and Reaction Environment Simulations

Reactions are rarely carried out in the gas phase; the surrounding solvent can have a dramatic impact on reaction pathways and rates. wikipedia.org Computational models can account for these environmental effects using various methods. wikipedia.orgacs.org

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. numberanalytics.com This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute. rsc.orgnih.gov For example, a polar solvent will preferentially stabilize charged species, such as intermediates and transition states, potentially lowering the activation energy and accelerating the reaction compared to a nonpolar solvent. wikipedia.org

Explicit solvent models provide a more detailed picture by including a number of individual solvent molecules in the calculation. wikipedia.orgresearchgate.net These models are more computationally demanding but are necessary when specific solvent-solute interactions, like hydrogen bonding, play a direct role in the reaction mechanism. researchgate.net For instance, a study on a trifluoromethyl-substituted indolinone derivative optimized the structure in the gas phase as well as in polar aprotic, polar protic, and nonpolar solvent phases to understand the influence of the environment. researchgate.net By simulating the reaction in different virtual solvents, chemists can predict how changing the reaction medium will affect the yield, selectivity, and rate of the synthesis of 4-(Trifluoromethyl)indoline derivatives.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways for 4-(Trifluoromethyl)indoline (B1316179) Hydrobromide

The synthesis of trifluoromethylated indolines, including 4-(Trifluoromethyl)indoline hydrobromide, is an area of active research. bohrium.com Current methods often involve direct trifluoromethylation of an existing indoline (B122111) or indole (B1671886) core, or the cyclization of a precursor already containing the trifluoromethyl group. bohrium.com Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes.

Promising areas of exploration include the use of novel trifluoromethylating reagents. While reagents like Togni's reagent and Langlois' reagent are commonly used, the development of less expensive and more environmentally benign sources of the CF3 group is desirable. bohrium.comresearchgate.net Additionally, advancements in catalytic systems are crucial. The use of non-precious metal catalysts, such as those based on copper or iron, is a key trend. mdpi.comrsc.orgacs.org These catalysts offer the potential for more cost-effective and sustainable synthetic processes compared to precious metal catalysts like palladium. mdpi.com

Furthermore, methodologies that avoid harsh reaction conditions and the need for expensive catalysts are of great interest. researchgate.net For instance, external-catalyst-free trifluoromethylation/cyclization strategies have been developed for accessing trifluoromethylated indolines. nih.gov The exploration of photoredox catalysis and electrochemistry also presents exciting opportunities for developing milder and more selective synthetic methods. researchgate.net The scalability of these new synthetic routes will be a critical factor for the translational potential of this compound, enabling its production on a larger scale for further investigation and application. researchgate.net

Development of Advanced Functional Materials Utilizing Trifluoromethylated Indolines

The unique electronic properties conferred by the trifluoromethyl group make trifluoromethylated indolines attractive building blocks for advanced functional materials. researchgate.netwiley-vch.dewiley.comresearch.com The strong electron-withdrawing nature of the CF3 group can significantly influence the energy levels and intermolecular interactions of organic materials.

In the field of organic electronics, trifluoromethyl substitution can be used to tune the energy levels of materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net For instance, the introduction of a trifluoromethyl group can lead to more favorable energy level alignment at interfaces, enhancing charge separation and extraction in perovskite solar cells. researchgate.net Future research could explore the synthesis and characterization of polymers and small molecules incorporating the 4-(trifluoromethyl)indoline moiety for these applications.

The hydrophobicity imparted by the trifluoromethyl group can also be exploited in the design of new materials. This property is particularly relevant for creating surfaces with specific wetting properties or for enhancing the stability of materials in humid environments. Furthermore, the ability of the CF3 group to participate in halogen bonding could be leveraged in crystal engineering to control the solid-state packing of molecules, thereby influencing their material properties. nih.gov

Expansion of Research into Catalysis and Reaction Optimization

The indoline scaffold itself can act as a ligand or part of a larger catalytic system. The electronic modifications introduced by the trifluoromethyl group in this compound could be harnessed to develop novel catalysts with unique reactivity and selectivity.

Future research could involve the design and synthesis of chiral indoline-based ligands for asymmetric catalysis. The electron-withdrawing trifluoromethyl group could influence the stereoselectivity of metal-catalyzed reactions. Moreover, metalloradical catalysis has emerged as a powerful tool in organic synthesis, and the electronic properties of trifluoromethylated indolines could be advantageous in modulating the reactivity of metalloradical intermediates. acs.org

Reaction optimization will be key to unlocking the full potential of these new catalytic systems. researchgate.net This includes the systematic screening of reaction conditions, such as solvents, temperatures, and catalyst loadings, to maximize yield, selectivity, and efficiency. The development of reusable catalysts is another important aspect of sustainable chemistry that could be explored in this context. bohrium.com

Interdisciplinary Applications in Chemical Biology and Process Chemistry

The biological activities of indole derivatives are well-documented, and the introduction of a trifluoromethyl group can enhance their therapeutic potential. beilstein-journals.orgmdpi.comnih.gov Trifluoromethylated compounds are prevalent in pharmaceuticals and agrochemicals due to their increased metabolic stability and membrane permeability. beilstein-journals.org

In chemical biology, this compound and its derivatives could be investigated as probes to study biological processes or as starting points for the development of new therapeutic agents. For example, trifluoromethylated indole derivatives have been explored as potential anticancer agents. mdpi.comnih.govthesciencein.org The 4-(trifluoromethyl)indoline scaffold could be further functionalized to create libraries of compounds for high-throughput screening against various biological targets.

From a process chemistry perspective, the development of robust and scalable syntheses for this compound, as discussed in section 6.1, is paramount for its translation into practical applications. This involves not only optimizing the chemical reactions but also considering aspects such as purification, isolation, and formulation. The development of continuous flow processes for the synthesis of trifluoromethylated indolines could offer significant advantages in terms of safety, efficiency, and scalability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Trifluoromethyl)indoline hydrobromide, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 5-nitroindoline reacts with 4-(trifluoromethyl)benzaldehyde under reflux conditions in the presence of a Lewis acid catalyst (e.g., AlCl₃), yielding intermediates that are subsequently reduced and hydrobrominated . Optimization involves adjusting solvent polarity (e.g., THF vs. DCM), reaction time (monitored via TLC), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular weight (e.g., observed m/z 323.1010 vs. calculated 323.1002 for intermediates) .

- ¹H/¹³C NMR : Identifies structural features (e.g., indoline ring protons at δ 3.14–3.67 ppm and trifluoromethyl groups at δ 7.41–7.63 ppm in CDCl₃) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in hydrobromide salts .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map electrostatic potential surfaces, identifying electron-deficient regions (e.g., the indoline nitrogen) prone to nucleophilic attack. Solvent effects are modeled using the Polarizable Continuum Model (PCM), predicting reaction pathways for derivatives like spirocyclic phosphazenes .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR shifts (e.g., conflicting δ values for aromatic protons) may arise from solvent polarity or tautomerism. Solutions include:

- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and distinguishes regioisomers .

- Variable-Temperature NMR : Detects dynamic equilibria (e.g., rotamers) in solution .

- Cross-Validation with Crystallography : Resolves ambiguities in stereochemistry .

Q. How does the trifluoromethyl group influence the compound’s pharmacological activity in receptor binding assays?

- Methodological Answer : The -CF₃ group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. In vitro assays (e.g., radioligand binding with μ-opioid receptors) quantify affinity (Kᵢ values) and selectivity. Comparative studies with non-fluorinated analogs reveal steric and electronic effects on binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。